LYN-1604 hydrochloride

描述

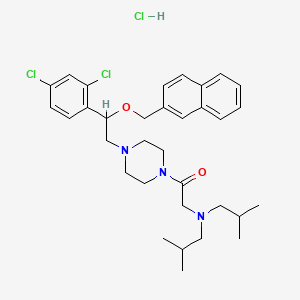

This compound is a piperazine-derived molecule with a complex structure featuring a bis(2-methylpropyl)amino group, a 2,4-dichlorophenyl aromatic ring, and a naphthalen-2-ylmethoxy substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are commonly studied for their pharmacological properties, including antifungal, antipsychotic, and antiparasitic activities .

属性

IUPAC Name |

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFDUNOLEJSFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

LYN-1604(盐酸盐)的合成涉及多个步骤,首先是核心结构的制备,然后引入各种官能团。关键步骤包括:

核心结构的形成: 这涉及2,4-二氯苯与萘-2-基甲氧基反应形成中间体化合物。

哌嗪环的引入: 然后将中间体与哌嗪反应形成LYN-1604的核心结构。

二异丁基氨基的添加:

工业生产方法

LYN-1604(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 关键参数包括温度、压力和使用催化剂来提高反应速率 .

化学反应分析

反应类型

LYN-1604(盐酸盐)经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将LYN-1604转化为其还原形式。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种亲核试剂用于取代反应。 反应条件通常涉及受控温度和pH值,以确保形成所需的产物 .

主要产品

科学研究应用

LYN-1604(盐酸盐)具有广泛的科学研究应用,包括:

化学: 作为研究ULK1激活及其在自噬中的作用的工具化合物。

生物学: 研究其对各种细胞系中细胞死亡和自噬的影响。

医学: 作为治疗三阴性乳腺癌和其他癌症的潜在治疗剂进行探索。

工业: 在开发新药和治疗策略中的潜在应用

作用机制

LYN-1604(盐酸盐)通过激活ULK1发挥其作用,ULK1是自噬的关键调节剂。ULK1的激活导致ULK复合体(ULK1-mATG13-FIP200-ATG101)的形成,从而诱导自噬依赖性细胞死亡。 这种机制在三阴性乳腺癌细胞中特别有效,在三阴性乳腺癌细胞中,LYN-1604诱导自噬和凋亡途径 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their piperazine core and substituents. Below is a comparative analysis with key compounds:

Key Findings:

Pharmacophore Variation: The target compound replaces the imidazole group (common in azole antifungals) with a naphthalen-2-ylmethoxy group. The bis(2-methylpropyl)amino group increases lipophilicity, which could enhance tissue penetration but may raise toxicity concerns compared to hydroxypropyl-substituted piperazines .

Activity and Selectivity :

- Compounds with dichlorophenyl groups (e.g., ) typically exhibit broad-spectrum antifungal activity. The target compound’s naphthalene group may confer selectivity against specific fungal strains or improve pharmacokinetics .

- Hydroxypropyl-substituted piperazines () are less likely to cross cell membranes due to their polarity, limiting their use in systemic infections .

Metabolic Stability :

- The dioxolane ring in ’s compound improves metabolic stability by resisting oxidative degradation. The target compound lacks this feature, suggesting shorter half-life unless stabilized by the naphthalene moiety .

生物活性

The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone; hydrochloride , also known as LYN 1604 dihydrochloride, is a complex organic molecule with potential therapeutic applications in neuropharmacology and oncology. Its unique structural features, including a piperazine ring and various aromatic groups, suggest significant biological activity.

Chemical Structure

The chemical structure of LYN 1604 can be summarized as follows:

- Chemical Formula : C33H44Cl3N3O2

- Molecular Weight : 590.09 g/mol

- Structural Components :

- Piperazine ring

- Dichlorophenyl group

- Naphthalenemethoxy moiety

Biological Activity Overview

Preliminary studies indicate that LYN 1604 exhibits notable biological activities, particularly as an agonist for UNC-51-like kinase 1 (ULK1), which plays a crucial role in autophagy and cellular metabolism. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmacological applications.

The specific mechanisms through which LYN 1604 exerts its effects include:

- ULK1 Activation : Promotes autophagy, potentially leading to reduced tumor growth.

- Neuropharmacological Effects : Potential interactions with neurotransmitter systems, suggesting applications in treating psychiatric disorders.

In Vivo Studies

Recent studies have demonstrated the efficacy of LYN 1604 in various animal models:

- Tumor Growth Inhibition : In mouse xenograft models, LYN 1604 significantly inhibited tumor growth, indicating its potential as an anticancer agent .

- Bone Loss Reduction : The compound also showed promise in reducing bone loss in osteoporosis models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of LYN 1604 against other similar compounds:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| LYN 1604 | Piperazine derivative | Potential antipsychotic/anticancer | Unique combination of naphthalene and dichlorophenyl groups |

| Duloxetine | SNRI | Depression/Anxiety | Dual action on serotonin and norepinephrine |

| Venlafaxine | SNRI | Depression | Dose-dependent effects on norepinephrine |

| Lurasidone | Atypical antipsychotic | Schizophrenia | Multi-receptor targeting |

Pharmacological Applications

The potential applications of LYN 1604 extend across several therapeutic areas:

- Neuropharmacology : As a potential treatment for mood disorders due to its interaction with serotonin and norepinephrine pathways.

- Oncology : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.

Future Directions for Research

Further investigation is warranted to explore:

- The detailed mechanism of action at the molecular level.

- Long-term effects and safety profiles in clinical settings.

- Potential modifications to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。